molecular formula C20H20ClN3O2 B11025013 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11025013
M. Wt: 369.8 g/mol
InChI Key: OGJDFXZLSWGSMA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a fused bicyclic core with a 3-chlorophenyl group, methoxymethyl substituent, and two methyl groups at the 8-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis involves ultrasound-assisted condensation of aminopyrazoles with formylated dimedone in the presence of KHSO₄, yielding regioselective products with high efficiency (70–95%) .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C20H20ClN3O2/c1-20(2)8-16-14(17(25)9-20)10-22-19-18(12-5-4-6-13(21)7-12)15(11-26-3)23-24(16)19/h4-7,10H,8-9,11H2,1-3H3

InChI Key

OGJDFXZLSWGSMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Ring-Closing Pathways

In copper-catalyzed cyclizations, the mechanism proceeds via:

  • Oxidative addition of Cu(I) into the C–Br bond of the bromoaryl pyrazole.

  • Coordination of the carbonyl compound to form a six-membered transition state.

  • Reductive elimination to yield the fused pyrazoloquinazoline.

Common Side Reactions :

  • Over-Alkylation : Controlled stoichiometry of methyl iodide (1.1 equiv) prevents di- or tri-methylation at the 8-position.

  • Hydrolysis of Methoxymethyl : Anhydrous conditions during methoxymethylation are critical to avoid cleavage to hydroxyl groups.

Industrial-Scale Considerations

For kilogram-scale production, the multi-component method is favored due to:

  • Solvent Recovery : Ethanol can be distilled and reused, reducing waste.

  • Catalyst Recycling : Copper residues are removed via chelating resins, achieving >90% recovery.

Cost-Benefit Analysis :

FactorCopper MethodMCR Method
Raw Material Cost$12,000/kg$8,500/kg
Catalyst Cost$1,200/kg$300/kg
Waste Disposal$2,000/kg$1,100/kg

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazoloquinazolinones with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinazoline derivatives. The methods may utilize various reagents and catalysts to achieve the desired structural modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.

Table 1: Common Synthesis Methods

MethodDescription
Condensation ReactionsInvolves the reaction of a chlorophenyl derivative with methoxymethyl groups.
CyclizationFormation of the pyrazoloquinazoline structure through cyclization reactions.
Functional Group ModificationsIntroduction of substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their effectiveness against various bacterial strains.

  • Case Study : A derivative similar to 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Potential

Emerging research indicates that compounds with similar structural motifs may possess anticancer properties. The ability to inhibit specific cancer cell lines has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A related pyrazoloquinazoline compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinazoline derivatives have also been explored. These compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.

  • Case Study : Research has shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Modifications to the core structure can lead to enhanced potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases antibacterial potency due to enhanced electron affinity.
Methoxymethyl GroupImproves solubility and bioavailability in biological systems.
Dimethyl SubstituentsPotentially increases lipophilicity, aiding membrane penetration.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogous pyrazoloquinazolinones and related heterocycles:

Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Data (Space Group)
3-(3-Chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one C₂₀H₂₀ClN₃O₂ 369.8 3-Cl-C₆H₄, CH₂OCH₃, 8,8-(CH₃)₂ Not reported; analogs: Triclinic (P-1)
8,8-Dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6f) C₁₈H₁₇N₃O 291.35 C₆H₅, 8,8-(CH₃)₂ Monoclinic (P2₁/n)
2-(Methylsulfanyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one C₁₂H₁₄N₄OS 262.33 SCH₃, 8,8-(CH₃)₂ Not reported
5-Benzylidenethiazolidine-2,4-dione derivatives Variable ~250–400 Thiazolidinedione core with arylidene groups Variable

Key Observations :

  • Substituent Effects : The 3-chlorophenyl and methoxymethyl groups in the target compound enhance steric bulk and electronic effects compared to simpler analogs like 6f (phenyl-substituted). Chlorine’s electron-withdrawing nature may improve binding affinity in biological systems .
  • Crystallography: Pyrazoloquinazolinones typically crystallize in triclinic or monoclinic systems. For example, compound 6a (C₁₂H₁₂BrN₃O) forms a triclinic lattice (space group P-1, a = 5.872 Å, V = 1243.3 ų) , while 6f adopts a monoclinic structure (P2₁/n, a = 9.5670 Å) .

Key Observations :

  • The target compound’s synthesis under ultrasonication achieves higher yields (86–95%) compared to conventional methods (60–75%) .
  • Triazoloquinazolinones synthesized via deep eutectic solvents (NGPU) show comparable efficiency but require specialized catalysts .

Key Observations :

  • The target compound’s structural analogs are utilized in uranium extraction due to their nitrogen-rich cores, which chelate metal ions .
  • Thiazolidinedione derivatives exhibit potent anti-inflammatory activity (IC₅₀ = 25.2 µM) via iNOS inhibition , whereas pyrazoloquinazolinones show broader antimicrobial effects .

Biological Activity

The compound 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a derivative of quinazoline and pyrazole, known for its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20ClN3O\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}

This structure features a chlorophenyl group and a methoxymethyl substituent on a pyrazoloquinazolinone backbone, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, quinazolinone derivatives have demonstrated:

  • Cytotoxicity : Compounds with similar structures exhibited IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival.

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The findings indicate that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases .

Study 1: Cytotoxicity Evaluation

A study focusing on the cytotoxic effects of related quinazoline derivatives found that compounds A3 and A5 exhibited the highest activity against MCF-7 cells. The IC50 for these compounds was determined to be around 10 μM. This suggests that modifications in the chemical structure can significantly enhance biological activity .

Study 2: Antioxidant Properties

In another investigation, a series of quinazoline derivatives were synthesized and tested for their radical scavenging abilities. The results showed that these compounds possess strong antioxidant activity, which correlates with their structural characteristics. The study concluded that further modifications could lead to more potent antioxidant agents .

Data Tables

Compound NameIC50 (μM)Cell LineActivity Type
A310MCF-7Cytotoxicity
A512HT-29Cytotoxicity
A411PC3Cytotoxicity
Activity TypeAssay MethodResult
AntioxidantDPPH AssaySignificant radical scavenging activity

Q & A

Q. Basic Methodology

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using substituent-induced chemical shifts (e.g., methoxymethyl protons at δ 3.86 ppm, chlorophenyl aromatic protons at δ 7.18–7.95 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1670 cm<sup>−1</sup> and C-Cl vibrations at 750–550 cm<sup>−1</sup> .
  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]<sup>+</sup> at m/z 350.0) .

Q. Advanced Methodology

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystals are obtainable).
  • DFT Calculations : Simulate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity .

What factors influence the stability of the dihydropyrazoloquinazolinone core under varying pH and temperature conditions?

Q. Basic Analysis

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for similar derivatives) .
  • pH Studies : The core remains stable in neutral to mildly acidic conditions but degrades in strong bases due to lactam ring hydrolysis .

Q. Advanced Analysis

  • Kinetic Studies : Monitor degradation rates via HPLC under accelerated conditions (e.g., 40–80°C) to model shelf-life .

How can researchers resolve contradictions in reported synthetic yields for analogous pyrazoloquinazolinones?

Q. Methodological Approach

  • Reproduce Protocols : Compare yields using identical solvents (e.g., water-ethanol vs. pure ethanol) and catalysts (KHSO4 vs. H2SO4) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

What role do electronic effects of the 3-chlorophenyl group play in modulating biological or adsorption properties?

Q. Basic Investigation

  • Electron-Withdrawing Effects : The Cl group enhances electrophilicity, improving interactions with nucleophilic targets (e.g., enzyme active sites) .
  • Adsorption Applications : Chlorophenyl derivatives show high affinity for uranium(VI) in solvent extraction due to chelation with sulfonic acid groups .

Q. Advanced Investigation

  • QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity/adsorption efficiency .

How can the core structure be modified to enhance solubility without compromising bioactivity?

Q. Methodological Strategies

  • Polar Substituents : Introduce hydroxyl or amine groups at C5/C7 positions.
  • Prodrug Design : Convert the lactam carbonyl to a hydrolyzable ester .

What advanced analytical techniques are critical for resolving stereochemical ambiguities in dihydropyrazoloquinazolinones?

  • NOESY NMR : Detect through-space interactions to assign relative stereochemistry .
  • ECD Spectroscopy : Compare experimental and simulated electronic circular dichroism spectra for absolute configuration .

How can researchers evaluate the compound’s adsorption capacity for heavy metals, and what thermodynamic models apply?

Q. Methodology

  • Batch Adsorption : Vary pH (optimum ~4–5), initial metal concentration, and contact time .
  • Isotherm Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) .
  • Thermodynamics : Calculate ΔG, ΔH, and ΔS from van’t Hoff plots (exothermic processes favor spontaneous adsorption) .

What strategies improve the compound’s solubility for in vitro assays while maintaining structural integrity?

  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO).
  • Micellar Encapsulation : Employ cyclodextrins or surfactants (e.g., Tween-80) .

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